[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
Description
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester is a carbamate derivative featuring a piperidine core substituted with an (S)-2-amino-propionyl group and a methyl-carbamic acid tert-butyl ester moiety. This compound is part of a broader class of tert-butyl carbamates, which are widely used as intermediates in pharmaceutical synthesis due to their stability and ease of deprotection under mild acidic conditions .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-11(16)13(19)18-8-6-7-12(10-18)9-17(5)14(20)21-15(2,3)4/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBNISXUSQPGGJ-PXYINDEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CN(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CN(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester, also referred to as a piperidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies highlighting its pharmacological properties.
Chemical Structure and Synthesis
The compound features a piperidine ring, an amino acid derivative, and a tert-butyl carbamate moiety. The synthesis typically involves multi-step reactions starting from amino acids and piperidine derivatives. Common methods include:
- Protection of Amino Groups : Initial protection of the amino group to prevent unwanted reactions.
- Formation of the Piperidine Ring : Cyclization reactions to form the piperidine structure.
- Esterification : Finalizing the structure through carbamate formation using tert-butyl alcohol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways critical for various physiological processes.
Antimicrobial Properties
Research indicates that piperidine derivatives exhibit antimicrobial activity against various bacterial strains. For instance, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, particularly drug-resistant strains.
| Compound | Target Bacteria | MIC (μg/mL) | Notes |
|---|---|---|---|
| Compound A | MRSA | 0.78 | Effective against resistant strains |
| Compound B | VREfm | 3.125 | Comparable to vancomycin |
Anticancer Potential
Studies have demonstrated that piperidine derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds similar to this compound have been shown to reduce cell viability in various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 5.0 | Apoptosis induction |
| MCF-7 | 10.0 | Cell cycle arrest |
Case Studies
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Study on Antimicrobial Activity :
A study evaluated the antibacterial efficacy of several piperidine derivatives against resistant strains of bacteria. The results indicated that certain derivatives showed potent activity at concentrations lower than traditional antibiotics, suggesting a potential for development into new therapeutic agents. -
Anticancer Research :
In a recent study, derivatives of the compound were tested against various cancer cell lines, revealing significant cytotoxic effects and low toxicity towards normal cells, highlighting their potential as selective anticancer agents.
Scientific Research Applications
The compound [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, supported by data tables and insights from verified sources.
Therapeutic Agents Development
The compound is primarily investigated for its potential as a therapeutic agent in treating various diseases, including:
- Diabetes Mellitus : Research indicates that similar compounds have shown efficacy in managing type 1 and type 2 diabetes by influencing metabolic pathways and insulin sensitivity .
- Neurological Disorders : Compounds with similar structures have been explored for their neuroprotective effects, potentially aiding conditions like Alzheimer's disease and Parkinson's disease through modulation of neurotransmitter systems .
Enzyme Inhibition
Studies have suggested that this compound may act as an inhibitor of specific enzymes involved in metabolic processes. For instance, inhibition of dipeptidyl peptidase IV (DPP-IV) has been linked to improved glycemic control in diabetic patients .
Anticancer Activity
Preliminary studies show that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that control cell proliferation and survival .
Data Table: Summary of Research Findings
Case Study 1: Diabetes Management
A study published in a peer-reviewed journal demonstrated that a related compound improved glycemic control in diabetic rats. The mechanism was attributed to enhanced insulin secretion and sensitivity, suggesting potential for clinical application in diabetes management.
Case Study 2: Neuroprotection
Research conducted on neuroprotective compounds indicated that those with a piperidine structure, similar to our compound, showed significant neuroprotective effects in models of neurodegeneration. This was evidenced by reduced neuronal cell death and improved cognitive function metrics.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate (Boc) group undergoes acid- or base-catalyzed hydrolysis , yielding secondary amines and releasing CO₂. Key parameters include:
| Condition | Products | Yield | Notes |
|---|---|---|---|
| 1M HCl, 25°C, 4h | Methylamine + CO₂ + tert-butanol + [1-((S)-2-amino-propionyl)-piperidin-3-yl]methanol | ~85% | Acidic hydrolysis favors carbamate cleavage without affecting the amide bond. |
| 0.1M NaOH, 60°C, 2h | Methylamine + CO₂ + tert-butanol + hydrolyzed amide derivatives | ~70% | Basic conditions may partially hydrolyze the α-amino amide moiety. |
The α-amino amide group also undergoes amide hydrolysis under prolonged acidic/basic conditions, producing 2-aminopropionic acid (alanine) and piperidine derivatives.
Nucleophilic Substitution
The carbamate’s carbonyl carbon is susceptible to nucleophilic attack. Reported reactions include:
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Aminolysis : Reaction with primary amines (e.g., benzylamine) in polar aprotic solvents (DMF, THF) replaces the tert-butyl group, forming substituted urea derivatives.
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Alcoholysis : Methanol or ethanol under catalytic acid/base conditions generates methyl/ethyl carbamates.
Amide Bond Reactivity
The α-amino-propionyl amide participates in:
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Condensation Reactions : Forms Schiff bases with aldehydes (e.g., formaldehyde) under mild acidic conditions.
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Metal Coordination : Computational studies suggest chelation with transition metals (e.g., Cu²⁺, Zn²⁺) via the amide’s carbonyl oxygen and amino group .
Stereochemical Stability
The (S)-configured α-amino amide exhibits configurational stability under physiological pH but may racemize under strongly acidic/basic conditions (>pH 12 or <pH 2) .
Oxidative and Reductive Pathways
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Oxidation : The piperidine ring’s tertiary C-H bonds are resistant to mild oxidants (e.g., H₂O₂) but undergo ring-opening oxidation with strong agents (e.g., KMnO₄).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amide to a secondary amine, though this is rarely utilized due to competing carbamate cleavage.
Stability Under Biological Conditions
In vitro studies predict:
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Enzymatic Hydrolysis : Esterases and proteases selectively cleave the carbamate and amide bonds, respectively.
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pH-Dependent Degradation : Rapid decomposition occurs in lysosomal pH (4.5–5.0), enhancing its utility in prodrug design .
Computational Insights
Density functional theory (DFT) calculations highlight:
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Reaction Barriers : Hydrolysis of the Boc group has a lower activation energy (ΔG‡ ≈ 25 kcal/mol) compared to amide hydrolysis (ΔG‡ ≈ 35 kcal/mol) .
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Solvent Effects : Polar solvents (e.g., water) accelerate carbamate hydrolysis by stabilizing transition states.
Synthetic Modifications
The compound serves as a precursor for:
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Peptide Coupling : The free amine (post-Boc cleavage) reacts with carboxylic acids via EDC/HOBt activation.
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Crosslinking : Epoxide-functionalized derivatives enable polymer conjugation.
Comparison with Similar Compounds
Research Findings and Discontinued Status
- Commercial Availability : The target compound and several analogs (e.g., ) are discontinued, likely due to niche applications, synthetic complexity, or market demand shifts.
- Therapeutic Potential: Piperidine and pyrrolidine carbamates are frequently explored in drug discovery for CNS targets (e.g., kinase inhibitors, protease modulators) .
- Comparative Reactivity : tert-Butyl esters generally offer superior stability over benzyl or cyclopropyl analogs, making them preferable in multi-step syntheses .
Q & A
Synthesis and Optimization
Q1. What are the optimal synthetic routes for [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester, and how can high yield and stereochemical purity be ensured? Answer: The asymmetric Mannich reaction is a robust method for synthesizing chiral intermediates. Key steps include:
- Activation of the N-Boc-imine precursor under anhydrous conditions (e.g., acetonitrile, argon atmosphere) to prevent hydrolysis .
- Stereochemical control via catalytic asymmetric induction, using chiral catalysts or auxiliaries to achieve >90% enantiomeric excess (ee).
- Purification via column chromatography or recrystallization to isolate the tert-butyl carbamate product. Yield optimization requires strict temperature control (-20°C to 0°C) during imine formation .
Structural Characterization
Q2. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound? Answer:
- NMR Spectroscopy : H and C NMR identify key functional groups (e.g., tert-butyl at δ ~1.4 ppm, piperidine protons at δ 3.0–4.0 ppm) and stereochemistry .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical mass).
- X-ray Crystallography : Resolves absolute stereochemistry, particularly for chiral centers in the piperidine and propionyl moieties .
Stability and Storage
Q3. What storage conditions and handling practices mitigate degradation of this compound? Answer:
- Storage : -20°C under inert gas (argon) to prevent tert-butyl ester hydrolysis or oxidation.
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) and moisture. Stability assays (HPLC monitoring) over 6 months show <5% degradation under recommended conditions .
Stereochemical Analysis
Q4. How can researchers validate the stereochemical outcome of synthetic steps involving chiral centers? Answer:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.
- Optical Rotation : Compare observed [α] values to literature data for configuration confirmation .
- Vibrational Circular Dichroism (VCD) : Provides complementary data to X-ray for ambiguous stereocenters .
Contradictory Spectroscopic Data
Q5. How should discrepancies in NMR or MS data be resolved during structural validation? Answer:
- Multi-Technique Cross-Validation : Combine H-C HSQC/HMBC NMR to assign overlapping signals (e.g., piperidine methylene protons).
- Isotopic Labeling : Use N-labeled precursors to trace amide bond formation if MS data conflicts with expected fragmentation .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts to identify misassignments .
Reaction Mechanism Elucidation
Q6. What mechanistic insights are critical for optimizing the tert-butyl carbamate formation step? Answer:
- Kinetic Studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., imine activation vs. nucleophilic addition).
- Isotope Effects : H-labeling at the piperidine nitrogen reveals proton transfer barriers in the Mannich reaction .
- Catalyst Screening : Proline-derived organocatalysts improve enantioselectivity by stabilizing transition states via hydrogen-bonding networks .
Hazard Mitigation
Q7. What safety protocols are essential for handling tert-butyl carbamates in large-scale reactions? Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO from Boc deprotection).
- Spill Management : Neutralize acidic/basic residues with sodium bicarbonate or citric acid before disposal .
Analytical Method Development
Q8. How can researchers develop validated HPLC/GC methods for quantifying this compound in complex mixtures? Answer:
- Column Selection : C18 reverse-phase columns (e.g., Zorbax Eclipse) with 0.1% TFA in water/acetonitrile gradients achieve baseline separation.
- Detection : UV at 210 nm (carbamate absorption) or MS/MS for trace quantification (LOQ < 0.1 µg/mL) .
- Method Validation : Assess linearity (R > 0.999), precision (RSD < 2%), and recovery (>95%) per ICH guidelines .
Degradation Pathways
Q9. What are the predominant degradation pathways under acidic/basic conditions, and how can they be monitored? Answer:
- Acidic Hydrolysis : tert-butyl ester cleavage to yield carboxylic acid (confirmed by TLC or LC-MS).
- Oxidative Degradation : Piperidine ring oxidation forms N-oxide byproducts (detectable via H NMR δ 2.8–3.2 ppm).
- Stability-Indicating Assays : Forced degradation studies (40°C/75% RH, 1M HCl/NaOH) quantify degradation products .
Computational Modeling
Q10. How can molecular dynamics (MD) simulations guide the design of derivatives with improved stability? Answer:
- Solubility Prediction : COSMO-RS simulations optimize logP values by modifying the piperidine or propionyl substituents.
- Conformational Analysis : MD trajectories (NAMD/GROMACS) identify flexible regions prone to hydrolysis (e.g., methyl-carbamic linkage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
